Oxetacillin
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Overview
Description
Oxetacillin is a penicillin antibiotic with antibacterial activity. Oxetacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Scientific Research Applications
Pharmacokinetics and Bioavailability
The pharmacokinetics and relative bioavailability of oxetacillin, particularly in combination with sulbactam, have been studied to understand how the body absorbs, distributes, metabolizes, and excretes these drugs. Research has shown that oxetacillin-sulbactam tablets have comparable pharmacokinetic parameters to imported equivalents, indicating bioequivalence. This suggests that domestic formulations of oxetacillin can effectively deliver the drug's active components, making it a viable option for treating bacterial infections (Zhang Lixin, 2003).
Antibiotic Resistance and Activity
The activity of oxetacillin and related beta-lactam antibiotics against various bacterial strains, including those resistant to other antibiotics, is a critical area of study. For instance, temocillin, a narrow-spectrum penicillin, has shown efficacy against Enterobacteriaceae with KPC-type carbapenemases but not against OXA-48-like enzymes. High-level temocillin resistance has been explored as a diagnostic marker for identifying OXA-48 carbapenemase producers, which is crucial for the effective treatment of infections caused by these resistant bacteria (Woodford et al., 2014).
Synthesis and Stability Enhancements
The synthesis and stability of oxetane analogs of drugs like thalidomide and lenalidomide have been researched, with findings suggesting that these analogs maintain similar physicochemical and in vitro properties to their parent drugs. The introduction of an oxetane ring could offer a strategy for enhancing the stability and potentially the safety profile of related compounds, including oxetacillin (Burkhard et al., 2013).
Mechanisms of Antibiotic Resistance
Understanding the mechanisms behind antibiotic resistance is essential for developing strategies to combat resistant bacterial strains. Studies on amdinocillin resistance in Escherichia coli have identified mutations conferring resistance, offering insights into how similar mechanisms may impact the efficacy of oxetacillin and other beta-lactam antibiotics. Such research is critical for informing the development of new drugs and treatment regimens capable of overcoming resistance (Thulin, Sundqvist, & Andersson, 2015).
Modulation of Antibiotic Resistance
Research has also focused on the potential for certain compounds to modulate antibiotic resistance, enhancing the efficacy of existing antibiotics like oxetacillin. For example, studies on the effects of oleanolic acid and ursolic acid have shown that they can synergistically enhance the activity of beta-lactam antibiotics against certain bacterial pathogens, suggesting a possible approach to mitigating resistance issues (Kurek et al., 2012).
properties
CAS RN |
53861-02-2 |
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Product Name |
Oxetacillin |
Molecular Formula |
C19H23N3O5S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1 |
InChI Key |
MFSKHDSIPVDCDE-NFFDBFGFSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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